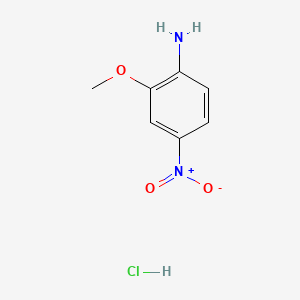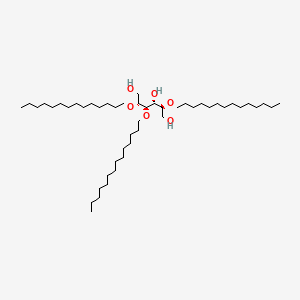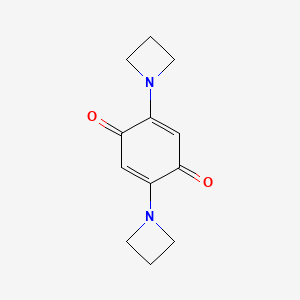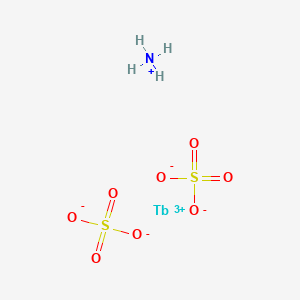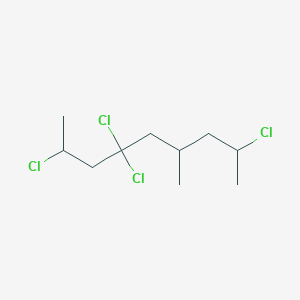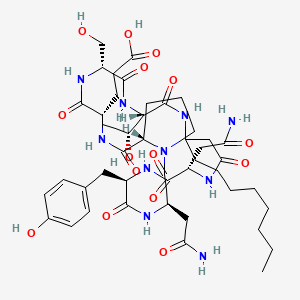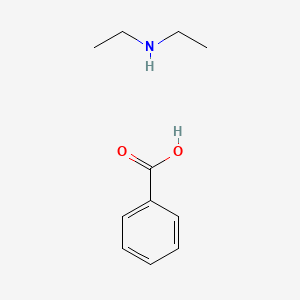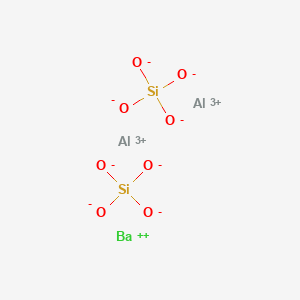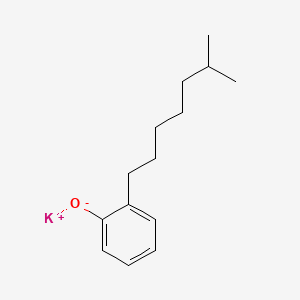
Potassium isooctylphenolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium isooctylphenolate is an organometallic compound with the molecular formula C14H21KO. It is a potassium salt of isooctylphenol, where the phenolic hydrogen is replaced by a potassium ion. This compound is known for its applications in various chemical processes and industries due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
Potassium isooctylphenolate can be synthesized through the reaction of isooctylphenol with potassium hydroxide. The reaction typically involves dissolving isooctylphenol in an organic solvent such as ethanol or methanol, followed by the addition of potassium hydroxide. The mixture is then heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve larger-scale reactions using similar principles. The process often includes the use of continuous reactors and optimized conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques.
化学反应分析
Types of Reactions
Potassium isooctylphenolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert it back to the parent phenol.
Substitution: It can participate in nucleophilic substitution reactions, where the phenolate ion acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Isooctylphenol.
Substitution: Various substituted phenols depending on the reagents used.
科学研究应用
Potassium isooctylphenolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phenolic compounds and intermediates.
Biology: It can be used in studies involving enzyme inhibition and protein interactions due to its phenolic structure.
Medicine: Research into its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of potassium isooctylphenolate involves its ability to interact with various molecular targets. The phenolate ion can act as a nucleophile, participating in reactions with electrophiles. It can also form complexes with metal ions, influencing catalytic processes. The specific pathways and targets depend on the context of its use, such as in enzyme inhibition or polymerization reactions.
相似化合物的比较
Similar Compounds
Potassium phenolate: Similar in structure but lacks the isooctyl group, making it less hydrophobic.
Sodium isooctylphenolate: Similar but with sodium instead of potassium, which can affect solubility and reactivity.
Potassium tert-butylphenolate: Another phenolate with a different alkyl group, leading to variations in steric and electronic properties.
Uniqueness
Potassium isooctylphenolate is unique due to its specific combination of the isooctyl group and potassium ion. This combination imparts distinct solubility, reactivity, and interaction properties, making it valuable in specialized applications where other phenolates may not be as effective.
属性
CAS 编号 |
93922-03-3 |
|---|---|
分子式 |
C14H21KO |
分子量 |
244.41 g/mol |
IUPAC 名称 |
potassium;2-(6-methylheptyl)phenolate |
InChI |
InChI=1S/C14H22O.K/c1-12(2)8-4-3-5-9-13-10-6-7-11-14(13)15;/h6-7,10-12,15H,3-5,8-9H2,1-2H3;/q;+1/p-1 |
InChI 键 |
JEOMGPXAWBSOLC-UHFFFAOYSA-M |
规范 SMILES |
CC(C)CCCCCC1=CC=CC=C1[O-].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


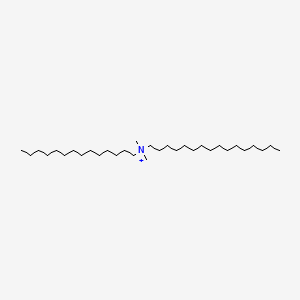

![1,4-Dioxaspiro[4.6]undec-7-ene](/img/structure/B12658976.png)

